2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine
Description
Properties
IUPAC Name |
2-(2-methylsulfanylpyrimidin-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-11-7-9-4-6(2-3-8)5-10-7/h4-5H,2-3,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNHQGWHNKPLCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Displacement at the Pyrimidine Core
A common route to introduce sulfur-containing groups involves substituting halogen atoms on the pyrimidine ring. For example, 2-chloro-5-bromopyrimidine serves as a versatile intermediate. The chlorine at position 2 can be displaced by methylthiolate (SCH₃⁻) under basic conditions, as demonstrated in analogous syntheses of methylsulfanylpyrimidines. Sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) at 80°C facilitates this substitution, yielding 2-(methylsulfanyl)-5-bromopyrimidine.
Cyclocondensation Strategies
Biginelli-like Multicomponent Reactions
The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for pyrimidine derivatives. Condensation of thiourea, methyl acetoacetate, and 3-aminopropanol under acidic conditions generates a 2-thioxopyrimidine intermediate. Subsequent S-methylation with methyl iodide (CH₃I) in methanol introduces the methylsulfanyl group. Oxidation of the hydroxethyl sidechain to an aldehyde (using PCC) followed by reductive amination (NaBH₃CN, NH₃) affords the ethanamine substituent.
Hantzsch Thiazole-Pyrimidine Hybrid Synthesis
Hantzsch-type reactions enable simultaneous incorporation of sulfur and nitrogen functionalities. For example, reaction of 2-aminothiazole derivatives with β-keto esters and ammonium acetate yields pyrimidine-thiazole hybrids. In one protocol, 4-thiazol-2-amine reacts with ethyl acetoacetate and methyl isothiocyanate to form a 2-(methylsulfanyl)pyrimidine core, which is further functionalized at position 5 via aldol condensation with acetaldehyde and subsequent amination.
Functional Group Interconversion
Reduction of Nitriles to Amines
Nitrile intermediates offer a pathway to primary amines. 2-(Methylsulfanyl)-5-cyanopyrimidine, synthesized via Rosenmund-von Braun reaction using CuCN, can be reduced to the corresponding amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C). This method achieves >90% conversion but requires careful control of reducing agents to prevent over-reduction.
Gabriel Synthesis
The Gabriel synthesis provides an alternative route. Treatment of 2-(methylsulfanyl)-5-bromopyrimidine with phthalimide potassium in DMF introduces a phthalimidoethyl group via nucleophilic substitution. Hydrazinolysis (hydrazine hydrate, ethanol) then cleaves the phthalimide protecting group, yielding the free amine.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-Chloro-5-bromopyrimidine | NaSCH₃, Pd₂(dba)₃/Xantphos | 65–75 | High regioselectivity | Requires palladium catalysts |
| Biginelli Condensation | Thiourea, methyl acetoacetate | HCl, CH₃I, PCC, NaBH₃CN | 55–60 | One-pot synthesis | Multiple purification steps |
| Hantzsch Hybridization | 4-Thiazol-2-amine | Ethyl acetoacetate, NH₄OAc | 70 | Modular framework | Limited scalability |
| Nitrile Reduction | 5-Cyanopyrimidine | LiAlH₄ or H₂/Pd-C | 85–90 | High efficiency | Sensitivity to reducing agents |
Chemical Reactions Analysis
Oxidation of the Methylsulfanyl Group
The methylsulfanyl group (–SMe) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Key Findings :
-
Oxidation with H₂O₂ selectively yields sulfoxides, while stronger oxidants like mCPBA produce sulfones .
-
Sulfoxides exhibit enhanced hydrogen-bonding capacity, influencing biological interactions.
Substitution Reactions at the Pyrimidine Ring
The electron-deficient pyrimidine ring undergoes nucleophilic aromatic substitution (NAS), particularly at position 4 or 6.
Key Findings :
-
Bromination at position 6 facilitates further coupling reactions (e.g., Suzuki-Miyaura) .
-
Ethylenediamine substitution introduces additional hydrogen-bond donors, improving solubility.
Functionalization of the Ethylamine Group
The primary amine undergoes alkylation, acylation, or condensation to form derivatives.
Key Findings :
-
Acylated derivatives show improved metabolic stability in pharmacokinetic studies.
-
Alkylation reduces basicity, altering interaction with biological targets.
Cyclization and Heterocycle Formation
The ethylamine group participates in cycloadditions or ring-forming reactions.
Key Findings :
-
Diels-Alder reactions yield bicyclic structures with potential antimicrobial activity .
-
Schiff bases act as intermediates for metal coordination complexes .
Reduction of the Sulfanyl Group
The –SMe group can be reduced to a thiol (–SH) under specific conditions.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Reduction | LiAlH₄, THF, 0°C | 2-[2-(Mercapto)pyrimidin-5-yl]ethan-1-amine |
Key Findings :
Cross-Coupling Reactions
The pyrimidine ring participates in palladium-catalyzed couplings.
| Reaction Type | Reagents/Conditions | Product | References |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | 2-[2-(Methylsulfanyl)-6-arylpyrimidin-5-yl]ethan-1-amine |
Key Findings :
-
Aryl-substituted derivatives show enhanced fluorescence properties.
Scientific Research Applications
Chemistry
The compound serves as a valuable building block in organic synthesis, contributing to the development of new chemical entities. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced properties.
Biology
Research has indicated potential biological activities, particularly:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as mycobacteria. For instance, Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 50 |
| Staphylococcus aureus | 25 |
| Mycobacterium tuberculosis | 10 |
The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways, enhanced by the lipophilicity conferred by the methylsulfanyl group .
Medicine
In medicinal chemistry, the compound has been explored for its potential as a therapeutic agent. Its ability to modulate enzyme activity suggests applications in drug discovery, particularly in developing treatments for infections and possibly cancer.
Industry
The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating new products in various industrial applications.
Case Study on Antibacterial Efficacy
A study evaluated the antibacterial activity of various pyrimidine derivatives, including 2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine. The results indicated that compounds with specific substitutions at the pyrimidine ring showed enhanced activity against multidrug-resistant strains of bacteria, outperforming traditional antibiotics.
Case Study on Cytotoxic Effects
In vitro testing on cancer cell lines demonstrated that this compound exhibited cytotoxic effects at concentrations above 10 µM. The study highlighted its potential as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .
Mechanism of Action
The mechanism of action of 2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-[2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-ol
- N-[5-Acetyl-6-(methylsulfanyl)-2-phenylpyrimidin-4-yl]-2-methylpropanamide
Uniqueness
2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine is unique due to its specific combination of a methylsulfanyl group and an ethanamine group attached to the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine, a compound featuring a pyrimidine ring with a methylthio group, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H9N3S
- Molecular Weight : 183.23 g/mol
- CAS Number : 352328-55-3
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives, including those similar to 2-[2-(methylsulfanyl)pyrimidin-5-YL]ethan-1-amine.
In Vitro Studies
In vitro testing has demonstrated significant antibacterial and antimycobacterial activity against various strains:
- Gram-negative bacteria : Escherichia coli, Salmonella typhi
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Mycobacteria : Mycobacterium tuberculosis, Mycobacterium avium
The Minimum Inhibitory Concentration (MIC) values for these compounds indicate their effectiveness. For instance, derivatives with specific substitutions at the pyrimidine ring showed enhanced activity against these pathogens .
The biological activity of 2-[2-(methylsulfanyl)pyrimidin-5-YL]ethan-1-amine can be attributed to its ability to interfere with bacterial cell wall synthesis and metabolic pathways. The presence of the methylsulfanyl group is hypothesized to enhance lipophilicity, aiding in membrane penetration and subsequent antimicrobial action.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis reveals that modifications to the pyrimidine ring can significantly affect biological activity. For example:
- Substituents at position 5 : Alkyl or aryl groups can increase potency.
- Linker modifications : Variations in the length and composition of the linker between the pyrimidine and amine moieties influence selectivity and efficacy against specific microbial strains .
Case Studies
-
Case Study on Antibacterial Activity :
A study evaluated the antibacterial effects of various pyrimidine derivatives, including those related to 2-[2-(methylsulfanyl)pyrimidin-5-YL]ethan-1-amine. The results indicated that compounds with electron-withdrawing groups at specific positions exhibited lower MIC values against E. coli and S. aureus, suggesting a correlation between electronic properties and antibacterial efficacy . -
Case Study on Antimycobacterial Activity :
Another investigation focused on the antimycobacterial properties of pyrimidine derivatives. Compounds similar to 2-[2-(methylsulfanyl)pyrimidin-5-YL]ethan-1-amine were tested against M. tuberculosis, revealing significant activity with some derivatives achieving MIC values below clinically relevant concentrations .
Q & A
Q. What are the established synthetic routes for 2-[2-(Methylsulfanyl)pyrimidin-5-YL]ethan-1-amine, and how are intermediates characterized?
The compound is typically synthesized via condensation reactions between pyrimidin-5-yl-2-amines and aldehydes or ketones, followed by functionalization of the methylsulfanyl group. Key intermediates are characterized using spectral analysis (NMR, IR) and elemental analysis to confirm purity and structural integrity . For example, X-ray crystallography has been employed to resolve stereochemical ambiguities in related pyrimidine derivatives .
Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound?
- 1H/13C NMR : Identifies proton environments and carbon backbone, critical for confirming the ethanamine linkage and methylsulfanyl substitution .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves 3D conformation and bond angles, particularly useful for verifying regioselectivity in heterocyclic systems .
Q. What biological activities are commonly investigated for this compound and its analogs?
Pyrimidine derivatives with methylsulfanyl substituents are often screened for antibacterial activity due to their potential to disrupt bacterial cell membranes or enzyme function. QSAR studies highlight the importance of lipophilicity (Log P) and steric parameters (SMR) in predicting activity . Analogous compounds have also been studied in biosynthesis pathways, such as thiamine production in yeast .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Follow Chemical Hygiene Plan guidelines, including:
- Use of fume hoods and PPE (gloves, lab coats).
- Segregation of waste for professional disposal, especially due to sulfur-containing byproducts .
- Strict adherence to safety exams (100% score required) before experimental work .
Advanced Research Questions
Q. How can QSAR models be designed to predict the biological activity of this compound?
- Parameter selection : Use MOE software to calculate Log P (lipophilicity), SMR (steric effects), and electronic descriptors (e.g., HOMO/LUMO energies).
- Model validation : Ensure correlation coefficients (r² > 0.8) and cross-validate with experimental IC50 data. Evidence shows that lipophilicity is critical for antibacterial efficacy .
- Methodological refinement : Integrate machine learning algorithms to handle non-linear relationships between structure and activity .
Q. What computational strategies can optimize reaction conditions for synthesizing this compound?
Apply ICReDD’s reaction design framework :
- Use quantum chemical calculations (e.g., DFT) to map reaction pathways and identify energy barriers.
- Employ information science tools to prioritize experimental conditions (e.g., solvent polarity, temperature) based on simulated transition states .
- Validate predictions with high-throughput screening to reduce trial-and-error approaches .
Q. How can contradictions in reported biological activities of structural analogs be resolved?
- Comparative analysis : Systematically compare analogs (e.g., methylsulfanyl vs. ethylsulfanyl derivatives) to isolate substituent effects on activity .
- Data triangulation : Replicate experiments under standardized conditions (pH, temperature) and cross-reference with computational predictions .
- Meta-analysis : Use statistical tools to assess variability in published datasets, accounting for differences in assay protocols .
Q. What role does the methylsulfanyl group play in modulating chemical reactivity?
The methylsulfanyl (-SMe) group:
- Enhances electron density in the pyrimidine ring via resonance, influencing nucleophilic/electrophilic reactivity.
- Affects solubility and membrane permeability due to moderate lipophilicity (Log P ~2.5).
- Steric effects from the methyl group may hinder interactions with bulkier enzyme active sites .
Q. How does this compound compare to analogs with different sulfur-containing substituents?
| Analog | Substituent | Key Properties |
|---|---|---|
| 2-(Ethylsulfanyl) analog | -SEt | Higher lipophilicity; slower metabolic degradation |
| 2-(Phenylsulfanyl) analog | -SPh | Improved π-π stacking with aromatic residues in target proteins |
| Comparative studies should focus on bioavailability and target binding kinetics using SPR or ITC assays. |
Q. How can experimental and computational data be integrated to accelerate research on this compound?
- Data-driven workflows : Use chemical software (e.g., Schrödinger Suite) to merge spectral data, crystallography results, and QSAR predictions into unified databases .
- Feedback loops : Refine computational models using experimental IC50 values and solubility data. For instance, MD simulations can validate docking poses against bacterial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
